molecular formula C23H30N2 B074186 alpha-sec-Butyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile CAS No. 1241-64-1

alpha-sec-Butyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile

Cat. No. B074186
CAS RN: 1241-64-1
M. Wt: 334.5 g/mol
InChI Key: MQWPYMFATWMENV-UHFFFAOYSA-N
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Description

Alpha-sec-Butyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile, commonly known as BAPEN, is a chemical compound that has been extensively studied for its applications in scientific research. This compound is a member of the family of naphthaleneacetonitriles, which are known for their ability to bind to specific receptors in the central nervous system. BAPEN has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism Of Action

BAPEN binds to a specific receptor in the central nervous system known as the dopamine D3 receptor. This receptor is involved in the regulation of dopamine neurotransmission, which is critical for the regulation of mood, motivation, and reward. BAPEN has been found to have a high affinity for this receptor, which makes it an important tool for studying the dopamine system.

Biochemical And Physiological Effects

BAPEN has a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can lead to increased motivation and reward-seeking behavior. BAPEN has also been found to have effects on the cardiovascular system, including the ability to lower blood pressure. In addition, BAPEN has been found to have potential anti-cancer effects.

Advantages And Limitations For Lab Experiments

BAPEN has several advantages for use in laboratory experiments. It has a high affinity for the dopamine D3 receptor, which makes it an important tool for studying the dopamine system. BAPEN is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to the use of BAPEN in laboratory experiments. It is important to use the compound at the appropriate concentration, as higher concentrations can lead to non-specific effects. In addition, the effects of BAPEN can be influenced by other factors, such as the presence of other neurotransmitters.

Future Directions

There are several future directions for the study of BAPEN. One area of interest is the potential use of BAPEN in the treatment of addiction and other psychiatric disorders. BAPEN has been found to have effects on the dopamine system, which is involved in addiction and other psychiatric disorders. Another area of interest is the potential use of BAPEN in the treatment of cancer. BAPEN has been found to have potential anti-cancer effects, and further research is needed to explore this potential application. Finally, there is a need for further research into the mechanism of action of BAPEN, particularly in relation to its effects on the dopamine system.

Synthesis Methods

BAPEN can be synthesized using a variety of methods, including the reaction of 1-naphthylacetonitrile with sec-butylamine and 2-piperidineethanol. The resulting compound can be purified using standard laboratory techniques, such as column chromatography. The purity of the compound is critical for its use in scientific research, as impurities can affect the results of experiments.

Scientific Research Applications

BAPEN has been extensively studied for its applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied. BAPEN has been used in studies of the central nervous system, particularly in studies of the dopamine system. It has also been used in studies of the cardiovascular system and in studies of cancer.

properties

CAS RN

1241-64-1

Product Name

alpha-sec-Butyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile

Molecular Formula

C23H30N2

Molecular Weight

334.5 g/mol

IUPAC Name

3-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentanenitrile

InChI

InChI=1S/C23H30N2/c1-3-19(2)23(18-24,14-17-25-15-7-4-8-16-25)22-13-9-11-20-10-5-6-12-21(20)22/h5-6,9-13,19H,3-4,7-8,14-17H2,1-2H3

InChI Key

MQWPYMFATWMENV-UHFFFAOYSA-N

SMILES

CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32

synonyms

α-(1-Methylpropyl)-α-(2-piperidinoethyl)-1-naphthaleneacetonitrile

Origin of Product

United States

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